molecular formula C22H25ClN4O2 B2596911 N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide CAS No. 1091473-38-9

N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

Cat. No. B2596911
CAS RN: 1091473-38-9
M. Wt: 412.92
InChI Key: MNMVPFHCNRAGKW-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H25ClN4O2 and its molecular weight is 412.92. The purity is usually 95%.
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Scientific Research Applications

Allosteric Modulation of CB1 Receptors

Research by Khurana et al. (2014) indicates that compounds similar to N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide can act as allosteric modulators of cannabinoid type 1 receptors (CB1). This study identified key structural features crucial for allosteric modulation, such as chain length, electron withdrawing groups, and amino substituents. They found compounds with notable binding affinity and binding cooperativity, making them potential candidates for CB1 modulation (Khurana et al., 2014).

Water-Soluble Neurokinin-1 Receptor Antagonists

Harrison et al. (2001) developed a water-soluble, orally active neurokinin-1 receptor antagonist with a structure incorporating a dimethylamine component. This compound exhibited high effectiveness in pre-clinical tests for emesis and depression, highlighting its potential in clinical applications (Harrison et al., 2001).

Polymer Transformations and Antibacterial Activity

Sobolčiak et al. (2013) synthesized a cationic polymer using a compound structurally related to this compound. This polymer could switch to a zwitterionic form upon light irradiation, showing potential for DNA condensation/release and changing antibacterial activity (Sobolčiak et al., 2013).

Synthesis of Heteroarylindoles

Jakše et al. (2004) discussed the use of related dimethylaminoethyl-indole compounds in synthesizing meridianine analogs and other condensed indolyl compounds. These synthesis methods could be significant for creating novel compounds with diverse biological activities (Jakše et al., 2004).

5-HT1D Receptor Agonist Properties

Barf et al. (1996) investigated novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines, which are structurally similar to this compound. These compounds displayed agonist activity at 5-HT1D receptors, suggesting potential applications in neurological research (Barf et al., 1996).

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O2/c1-14-17(23)9-7-10-18(14)25-22(29)21(28)24-12-20(26(2)3)16-13-27(4)19-11-6-5-8-15(16)19/h5-11,13,20H,12H2,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMVPFHCNRAGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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